Boc-L-beta-homoproline (CAS 56502-01-3) is a highly pure (≥98% HPLC), N-tert-butyloxycarbonyl-protected β3-amino acid utilized extensively as a structural building block in advanced peptide synthesis and medicinal chemistry . Featuring an additional methylene spacer compared to standard α-proline, this compound presents as a stable white to off-white powder with a defined optical rotation ([a]D20 = -35 ± 1 º in DMF) . In procurement contexts, it is primarily sourced to impart proteolytic resistance and distinct conformational constraints—such as stable helical secondary structures—into peptidomimetics, foldamers, and macrocyclic therapeutics [1]. Its Boc protection ensures seamless integration into standard solution-phase or orthogonal solid-phase peptide synthesis (SPPS) workflows, providing a reliable, process-ready precursor for scale-up operations [REFS-1, REFS-3].
Procurement substitution of Boc-L-beta-homoproline with standard Boc-L-proline fundamentally compromises the end product's pharmacokinetic profile; α-peptides are highly susceptible to rapid enzymatic hydrolysis by endogenous peptidases, whereas the β-homoamino acid backbone actively resists degradation [1]. Furthermore, standard proline cannot replicate the unique torsional variables (φ, θ, ψ) required to self-assemble short, stable β-peptide foldamers[1]. Substituting with Fmoc-L-beta-homoproline is equally problematic in specific synthetic workflows: the Fmoc group is base-labile, which leads to premature cleavage and sequence failure in complex orthogonal syntheses or macrocyclizations that require strong base conditions, making the acid-labile Boc variant strictly necessary[REFS-2, REFS-3].
Incorporating beta-homoproline into peptide sequences drastically alters their susceptibility to enzymatic degradation compared to alpha-proline baselines. Studies on bradykinin analogs demonstrate that substitution with beta-homoproline yields peptides that are highly resistant to in vitro degradation by dipeptidylcarboxypeptidase, whereas standard alpha-analogs are rapidly cleaved [1]. This translates to a significantly extended in vivo half-life and sustained biological activity, making the beta-homo derivative an essential procurement choice for therapeutic peptide development[REFS-1, REFS-2].
| Evidence Dimension | Resistance to enzymatic hydrolysis (e.g., dipeptidylcarboxypeptidase) |
| Target Compound Data | Beta-homoproline analogs (e.g., [7-beta-HPro]bradykinin): Highly resistant to degradation in vitro and in vivo |
| Comparator Or Baseline | Alpha-proline analogs: Rapidly degraded by endogenous peptidases |
| Quantified Difference | Beta-homoproline insertion confers near-complete resistance to specific dipeptidylcarboxypeptidases, extending functional half-life |
| Conditions | In vitro and in vivo (anesthetized rat models) enzymatic assays |
Crucial for drug discovery procurement where extending the circulating half-life of peptide therapeutics is a primary design objective.
The addition of a single carbon atom in the backbone of Boc-L-beta-homoproline dramatically shifts the conformational equilibrium compared to Boc-L-proline. Beta-amino acids generate four possible diastereoisomers and alter local backbone torsional variables, allowing them to form highly stable helical secondary structures at much shorter sequence lengths than alpha-peptides[1]. This structural rigidity and predictable self-assembly make beta-homoproline indispensable for engineering constrained macrocycles and novel biomaterials [REFS-1, REFS-2].
| Evidence Dimension | Helical secondary structure stability |
| Target Compound Data | Beta-peptides (containing beta-homoproline): Form stable helices at very short sequence lengths |
| Comparator Or Baseline | Alpha-peptides (containing alpha-proline): Require longer sequences to achieve comparable helical stability |
| Quantified Difference | Beta-homoproline enables stable self-assembly and constrained geometries unattainable by equivalent short alpha-peptide sequences |
| Conditions | Structural biology and foldamer self-assembly models |
Drives material selection for researchers engineering constrained macrocycles, nanomaterials, or target-specific binding pockets.
In complex peptide synthesis, the choice of protecting group dictates the entire synthetic route. Boc-L-beta-homoproline is completely stable under basic conditions, unlike its Fmoc counterpart [1]. This allows for orthogonal deprotection strategies where base-labile groups or base-catalyzed cyclizations can be executed without risking the premature deprotection of the beta-homoproline residue. The Boc group is subsequently removed using trifluoroacetic acid (TFA), ensuring high-yield sequence fidelity during the assembly of complex or hybrid alpha/beta macrocycles [REFS-1, REFS-2].
| Evidence Dimension | Protecting group stability under basic conditions |
| Target Compound Data | Boc-L-beta-homoproline: 100% stable to piperidine/basic conditions |
| Comparator Or Baseline | Fmoc-L-beta-homoproline: Rapidly cleaved under basic conditions |
| Quantified Difference | Boc protection allows orthogonal base-catalyzed reactions with zero premature cleavage, unlike Fmoc |
| Conditions | Solid-phase peptide synthesis (SPPS) and macrocyclization workflows |
Determines the exact procurement SKU needed when synthetic routes involve base-catalyzed steps or require Boc/Bzl orthogonal strategies.
Where this compound is the right choice: In the development of peptide-based drugs (such as bradykinin or angiotensin analogs) that suffer from poor bioavailability. The incorporation of Boc-L-beta-homoproline directly addresses rapid in vivo clearance by conferring resistance to dipeptidyl peptidases, making it superior to standard proline for extending therapeutic half-life [REFS-1, REFS-2].
Where this compound is the right choice: In materials science and structural biology projects requiring the design of self-assembling architectures. The unique torsional constraints of the beta-homoamino acid backbone allow for the creation of highly stable helical structures at short sequence lengths, outperforming alpha-amino acid baselines [1].
Where this compound is the right choice: In advanced synthetic workflows, such as DNA-templated macrocycle libraries or hybrid alpha/beta peptide construction, where orthogonal protection is mandatory. The Boc group provides essential stability against basic conditions, preventing sequence failure during complex multi-step assemblies where Fmoc-protected alternatives would prematurely cleave [2].
Irritant